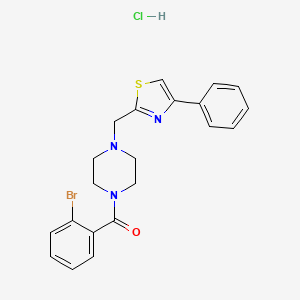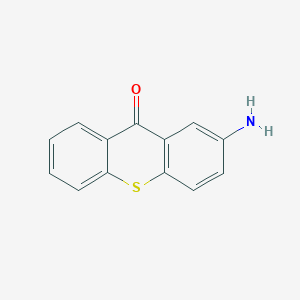
(2-Bromophenyl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(2-Bromophenyl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The compound also contains a thiazole group, which is known for its antibacterial activity .
Synthesis Analysis
The synthesis of this compound involves a multi-step protocol. The 1,2,4-triazole derivative is prepared in a simple and efficient procedure . The product is obtained in good yield by aminomethylation reaction of 4- (3-chlorophenyl)-5- (4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4- (4-bromophenyl)piperazine and formaldehyde .Molecular Structure Analysis
The structure of the compound is assigned by HRMS, IR, 1H, and 13C NMR spectra . The 1H spectrum in DMSO-d6 shows characteristic signals for the protons of piperazine at 2.96 and 3.16 ppm, respectively, protons of the methoxy group as a singlet at 3.75 ppm, the signal of the CH2 group at 5.23 as a singlet, and aromatic protons in the range 6.92–7.67 .Chemical Reactions Analysis
The compound is obtained via a four-step protocol, shown in Scheme 1. The 1,2,4-triazole derivative is prepared in a very simple and efficient procedure described previously . The product is purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Scientific Research Applications
Synthesis and Biological Activity
A novel series of compounds, including derivatives similar to "(2-Bromophenyl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride," have been synthesized and evaluated for their biological activities. These studies primarily focus on the synthesis methodologies, structural characterization, and the potential antimicrobial and anticancer properties of these compounds.
Synthesis and Antimicrobial Activities : A variety of compounds have been synthesized, targeting different biological activities. For instance, triazole analogues of piperazine, including compounds with 4-bromophenyl moieties, have shown significant antibacterial activity against human pathogenic bacteria such as Escherichia coli and Klebsiella pneumoniae (Nagaraj, Srinivas, & Rao, 2018). Another study explored the synthesis of new pyridine derivatives, which demonstrated variable and modest antimicrobial activity against a range of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Antioxidant Properties : The antioxidant potential of bromophenol derivatives has been extensively studied, highlighting their effective antioxidant power compared to standard synthetic antioxidants. These compounds were evaluated using various assays to determine their radical scavenging activities, which showed promising results (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
Enzyme Inhibition and Therapeutic Applications : Some synthesized compounds have shown moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their potential as therapeutic agents. For example, a study explored multifunctional amides as new therapeutic agents for Alzheimer's disease through enzyme inhibition and molecular docking insights, indicating a promising direction for drug development (Hassan et al., 2018).
Chemoinformatic Properties and Molecular Docking : Investigations into the chemoinformatic properties and molecular docking of certain compounds suggest their significance compared to other compounds in treating diseases like Alzheimer's. This approach aids in understanding the biological activity and potential therapeutic applications of synthesized compounds (Hassan et al., 2018).
properties
IUPAC Name |
(2-bromophenyl)-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3OS.ClH/c22-18-9-5-4-8-17(18)21(26)25-12-10-24(11-13-25)14-20-23-19(15-27-20)16-6-2-1-3-7-16;/h1-9,15H,10-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYVGDXEAXHXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2998200.png)
![methyl 5-[1-(3-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2998201.png)

![[5-(3-Amino-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2998206.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2998209.png)
![4-{[2-(4-Methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2998211.png)


![2-(3,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2998217.png)
![Tert-butyl (2R)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate](/img/structure/B2998218.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2998219.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-(4-fluorophenyl)propanamide](/img/structure/B2998221.png)
